
2-(1-Adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride, also known as Amdmg, is a chemical compound that has been widely studied for its potential applications in scientific research. Amdmg belongs to the class of guanidine compounds and is known to have unique properties that make it a valuable tool for studying various biochemical and physiological processes. In
Mecanismo De Acción
The mechanism of action of 2-(1-Adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride is not fully understood. However, it is known to interact with various biological targets, including enzymes and receptors. 2-(1-Adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride has been shown to inhibit the activity of nitric oxide synthase, which is an enzyme that produces nitric oxide. Nitric oxide plays a key role in various physiological processes, including vasodilation and neurotransmission. By inhibiting the activity of nitric oxide synthase, 2-(1-Adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride may have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
2-(1-Adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antitumor activity by inducing apoptosis in cancer cells. 2-(1-Adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride has also been shown to have antiviral activity against various viruses, including HIV and influenza virus. In addition, 2-(1-Adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 2-(1-Adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-Adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity. 2-(1-Adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride has also been shown to have low toxicity and good bioavailability, which makes it a valuable tool for studying various biological processes. However, 2-(1-Adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride has some limitations for lab experiments. It is a relatively new compound, and its mechanisms of action are not fully understood. In addition, 2-(1-Adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride has not been extensively studied in vivo, which limits its potential applications in animal models.
Direcciones Futuras
There are several future directions for research on 2-(1-Adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride. One area of research is to further investigate its mechanisms of action and its potential applications in the treatment of various diseases. Another area of research is to study the pharmacokinetics and pharmacodynamics of 2-(1-Adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride in vivo, which will provide valuable information for its potential use as a therapeutic agent. Finally, 2-(1-Adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride can be modified to create new compounds with improved properties, which may have potential applications in various fields of research.
Conclusion:
In conclusion, 2-(1-Adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride is a valuable tool for studying various biochemical and physiological processes. It has a wide range of biological activities and has potential applications in the treatment of various diseases. 2-(1-Adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride has several advantages for lab experiments, but also has some limitations that need to be addressed. Further research on 2-(1-Adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride is needed to fully understand its mechanisms of action and its potential applications in various fields of research.
Métodos De Síntesis
The synthesis of 2-(1-Adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride involves the reaction of 1-adamantanamine with cyanamide in the presence of a base to form the intermediate compound, 2-(1-adamantyl) guanidine. This intermediate is then reacted with formaldehyde to form 2-(1-Adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride. The final product is obtained as a hydrochloride salt, which is a white crystalline powder that is soluble in water.
Aplicaciones Científicas De Investigación
2-(1-Adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. 2-(1-Adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride has been used to study the mechanisms of action of various enzymes and receptors, including nitric oxide synthase and N-methyl-D-aspartate receptors. It has also been used to study the role of guanidine compounds in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-(1-adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5.ClH/c13-10(14)16-11(15)17-12-4-7-1-8(5-12)3-9(2-7)6-12;/h7-9H,1-6H2,(H6,13,14,15,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIAWYYITZRTJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N=C(N)N=C(N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 138039690 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2726261.png)
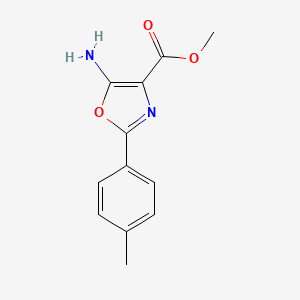
![4-(azepan-1-ylsulfonyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2726263.png)

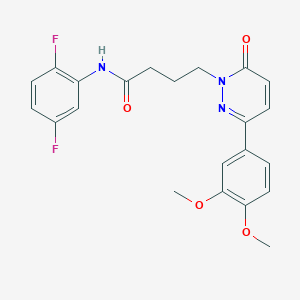
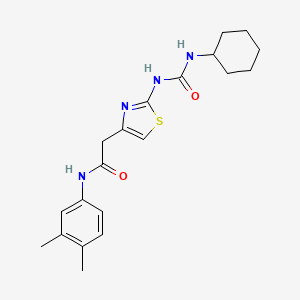
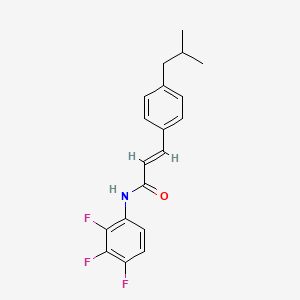
![3-[(2,6-dichlorobenzyl)sulfanyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B2726273.png)
![4-Amino-5-cyano-2-thioxo-3-azaspiro[5.5]undec-4-ene-1-carboxamide](/img/structure/B2726277.png)
![2,4-difluoro-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2726278.png)

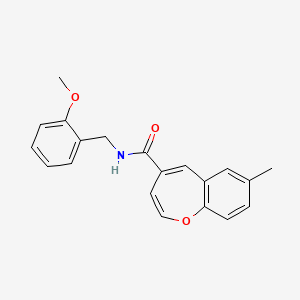
![N~1~-[2-(1-cyclohexenyl)ethyl]-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2726283.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2726284.png)